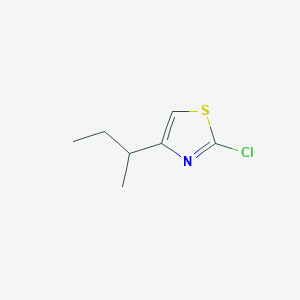![molecular formula C8H12F3NO4 B6619516 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid CAS No. 1932644-89-7](/img/structure/B6619516.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid, also known as (2S)-2-{[(t-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid or (2S)-2-{[(Boc)amino]carbonyl}-3,3,3-trifluoropropanoic acid, is an organic compound used in a variety of scientific research applications. It is a chiral, non-racemic compound that contains a tert-butoxycarbonylamino group and a trifluoropropanoic acid group. It has a molecular formula of C8H14F3NO4 and a molecular weight of 247.2 g/mol.
Aplicaciones Científicas De Investigación
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is widely used in scientific research applications, such as organic synthesis, peptide synthesis, and pharmaceutical synthesis. It is used as a reagent for the synthesis of peptides and other organic compounds, such as peptide amides, peptide acids, and peptide esters. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Mecanismo De Acción
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid acts as a nucleophile in organic synthesis reactions. It is capable of reacting with electrophiles, such as carboxylic acids, to form amides, esters, and other derivatives. It can also act as a catalyst in peptide synthesis reactions, allowing for the formation of peptide bonds.
Biochemical and Physiological Effects
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is its high reactivity, which makes it useful in a variety of organic synthesis reactions. It is also relatively stable and can be stored for long periods of time without decomposition. The main limitation of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Future research on (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid could focus on improving its solubility in aqueous solutions, as well as exploring its potential use in other organic synthesis reactions. Additionally, further research could be conducted to explore the potential use of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid as a catalyst in peptide synthesis reactions. Finally, research could be conducted to investigate the possible biochemical and physiological effects of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid.
Métodos De Síntesis
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is achieved via a three-step process. In the first step, a tert-butyl chloride is reacted with aqueous ammonia to form a tert-butoxycarbonylamine. In the second step, the tert-butoxycarbonylamine is reacted with trifluoroacetic anhydride to form the desired product. Finally, the product is purified by recrystallization and/or column chromatography.
Propiedades
IUPAC Name |
(2S)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWWMGEXDHBSK-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)








![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)


